Dihydroergonovine is a semi-synthetic derivative of ergot alkaloids, primarily used in the medical field for its vasoconstrictive properties. It is commonly employed in obstetrics to manage postpartum hemorrhage due to its ability to induce uterine contractions. The compound is classified under the category of ergot alkaloids, which are known for their diverse pharmacological effects, including vasoconstriction and modulation of neurotransmitter systems.
Dihydroergonovine is derived from ergotamine, which is obtained from the fungus Claviceps purpurea. The compound is classified as an ergot alkaloid, which includes various derivatives that act on serotonin and adrenergic receptors. Its IUPAC name is (2R,4R)-N-[(1S,2S,4R)-4-methyl-5-oxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene-4-carboxamide.
Dihydroergonovine can be synthesized through several methods involving the modification of ergotamine. One common approach is the reduction of the double bond in the ergoline ring structure of ergotamine. This can be achieved through catalytic hydrogenation or chemical reduction techniques:
These processes require careful control of reaction conditions to ensure specificity and yield.
The molecular formula of dihydroergonovine is , with a molecular weight of approximately 339.44 g/mol. The compound features multiple chiral centers and a complex ring structure characteristic of ergoline derivatives.
The structural representation includes:
Dihydroergonovine participates in various chemical reactions typical of amides and alkaloids:
The mechanism of action for dihydroergonovine primarily involves agonistic activity at serotonin receptors (5-HT receptors) and alpha-adrenergic receptors:
This dual action contributes to its effectiveness in obstetric applications.
The compound exhibits a high degree of protein binding (approximately 93%), which influences its bioavailability and pharmacokinetics.
Dihydroergonovine has significant clinical applications:
Dihydroergonovine (also known as dihydroergometrine) is a hydrogenated derivative of the naturally occurring ergot alkaloid ergonovine. As a semisynthetic compound, it belongs to the broader class of ergoline derivatives, which have played historically significant roles in obstetrics, neurology, and vascular medicine. Unlike its parent compound ergonovine—isolated from the fungus Claviceps purpurea—dihydroergonovine features a saturated double bond in Ring D of the ergoline scaffold. This structural modification profoundly alters its receptor binding profile and pharmacological effects, shifting its activity from potent uterotonic properties toward potential applications in cerebrovascular regulation. While less extensively studied than its structural analogues dihydroergotamine (DHE) and ergotamine, dihydroergonovine represents an important subject of pharmacological investigation due to its unique receptor engagement pattern and potential therapeutic niche [1] [8].
The development of dihydroergonovine is inextricably linked to early 20th-century ergot alkaloid research:
Ergot Alkaloid Isolation Era (1918–1940s): Swiss chemist Arthur Stoll first isolated ergotamine in 1918 at Sandoz Pharmaceuticals, marking the beginning of purified ergot therapeutics [1]. Ergonovine (then termed ergobasine) was subsequently isolated in 1935 by Dudley and Moir, revealing potent uterotonic effects distinct from ergotamine’s vasoactive properties. This era established ergot alkaloids as critical pharmacological tools and therapeutics.
Hydrogenation Breakthroughs: In 1943, Stoll and Hofmann developed catalytic hydrogenation techniques to saturate the C9-C10 double bond of natural ergot alkaloids [1] [4]. This process yielded dihydro derivatives including dihydroergotamine (DHE) and dihydroergonovine. Hydrogenation was initially pursued to reduce peripheral vasoconstriction and improve safety profiles while retaining central effects. DHE rapidly gained clinical adoption for migraine, while dihydroergonovine remained primarily an experimental compound with fewer therapeutic applications.
Modern Rediscovery: Renewed interest emerged in the 2000s with advanced receptor profiling techniques, revealing dihydroergonovine’s distinct affinity pattern at serotonin (5-HT), dopamine (D2), and adrenergic receptors compared to other dihydroergot alkaloids [5] [6]. Ethnopharmacological studies of ergot-containing traditional medicines further stimulated research into hydrogenated derivatives for their potentially favorable pharmacokinetic and safety properties [7].
Dihydroergonovine belongs to the lysergic acid amide subclass of ergot alkaloids, characterized by an amide-linked substituent at C8 rather than a peptide moiety. Its chemical specifications include:
Table 1: Structural Comparison of Dihydroergonovine with Key Ergot Analogues
Compound | Core Structure | R1 | R2 | C9-C10 Bond | Peptide Chain |
---|---|---|---|---|---|
Ergonovine | Lysergic acid amide | -H | -CH(CH₃)CH₂OH | Unsaturated | Absent |
Dihydroergonovine | Dihydrolysergic acid amide | -H | -CH(CH₃)CH₂OH | Saturated | Absent |
Ergotamine | Lysergic acid amide | -H | Complex tripeptide | Unsaturated | Present |
Dihydroergotamine (DHE) | Dihydrolysergic acid amide | -H | Complex tripeptide | Saturated | Present |
Dihydroergonovine shares pharmacological similarities with other dihydroergot derivatives through three key mechanisms:
Dihydroergonovine exhibits a receptor interaction profile distinct from both ergonovine and dihydroergotamine, suggesting unique therapeutic potentials:
Table 2: Receptor Affinity Profile of Dihydroergonovine vs. Key Analogues (Ki in nM) [5] [6] [8]
Receptor Type | Dihydroergonovine | Ergonovine | Dihydroergotamine (DHE) | Primary Effect |
---|---|---|---|---|
5-HT₂A | 15–35 nM | 3–8 nM | 9.0 nM | Vasoconstriction |
5-HT₁B | 180 nM | 50 nM | 0.006–18 nM | Vasoconstriction, antimigraine |
5-HT₁D | >1000 nM | 200 nM | 0.13–0.5 nM | Trigeminal inhibition |
D₂ dopamine | 6.4–16 nM | 20 nM | 1.2–5.0 nM | Prolactin suppression |
α₁-adrenoceptor | 150 nM | 40 nM | 6.6–8.3 nM | Vasoconstriction |
α₂-adrenoceptor | 25 nM | 10 nM | 1.4–3.3 nM | Sympathetic modulation |
Key pharmacological characteristics include:
Current scientific interest focuses on three domains:
Neuroendocrine Applications: With 5–10-fold greater D₂ selectivity versus 5-HT₂A than ergonovine, it represents a candidate for hyperprolactinemia management without uterotonic risks [6].
Migraine Mechanisms: Although less potent than DHE at 5-HT₁B/₁D receptors, dihydroergonovine’s moderate 5-HT₁F affinity (≈180 nM) aligns with emerging non-vasoconstrictive migraine targets like gepants (CGRP antagonists) [4] [9].
Dihydroergonovine exemplifies how ethnopharmacology drives drug development:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1